molecular formula C12H13NO2 B13098270 4-Ethoxy-1-methyl-1H-indole-3-carbaldehyde

4-Ethoxy-1-methyl-1H-indole-3-carbaldehyde

Katalognummer: B13098270
Molekulargewicht: 203.24 g/mol
InChI-Schlüssel: GCBGKLOBQXXIIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethoxy-1-methyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Vorbereitungsmethoden

The synthesis of 4-Ethoxy-1-methyl-1H-indole-3-carbaldehyde typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents .

Analyse Chemischer Reaktionen

4-Ethoxy-1-methyl-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration . Major products formed from these reactions include carboxylic acids, alcohols, and substituted indoles .

Wissenschaftliche Forschungsanwendungen

4-Ethoxy-1-methyl-1H-indole-3-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.

    Biology: Indole derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: This compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Ethoxy-1-methyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. For example, indole derivatives are known to inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

4-Ethoxy-1-methyl-1H-indole-3-carbaldehyde can be compared with other indole derivatives, such as:

These compounds share similar chemical properties but differ in their biological activities and applications, highlighting the uniqueness of this compound .

Eigenschaften

Molekularformel

C12H13NO2

Molekulargewicht

203.24 g/mol

IUPAC-Name

4-ethoxy-1-methylindole-3-carbaldehyde

InChI

InChI=1S/C12H13NO2/c1-3-15-11-6-4-5-10-12(11)9(8-14)7-13(10)2/h4-8H,3H2,1-2H3

InChI-Schlüssel

GCBGKLOBQXXIIB-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=CC2=C1C(=CN2C)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.